2,6-Difluoro-N-hydroxybenzenecarboximidoylchloride

Description

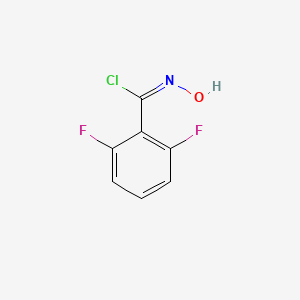

2,6-Difluoro-N-hydroxybenzenecarboximidoylchloride (CAS No. 118591-69-8) is a fluorinated aromatic compound with the molecular formula C₇H₄ClF₂NO and a molecular weight of 191.565 g/mol. Structurally, it features a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, an N-hydroxycarboximidoyl chloride group (-N-OH-C(=NH)Cl), and a chlorine atom. The compound typically appears as a white to off-white crystalline powder with a melting point range of 104–106°C .

It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity in nucleophilic substitution and coupling reactions . Major suppliers, including Santa Cruz Biotechnology (USA) and Chemlyte Solutions (China), offer the compound at assay purities of 95–99%, with storage recommendations emphasizing cool, dry conditions to preserve stability .

Properties

Molecular Formula |

C7H4ClF2NO |

|---|---|

Molecular Weight |

191.56 g/mol |

IUPAC Name |

(1E)-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H4ClF2NO/c8-7(11-12)6-4(9)2-1-3-5(6)10/h1-3,12H/b11-7+ |

InChI Key |

QBIPVAANFKTSIG-YRNVUSSQSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C(=N\O)/Cl)F |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=NO)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,6-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with thionyl chloride to obtain the final compound .

Industrial Production Methods

Industrial production of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into amines or hydroxylamines.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Oximes or nitroso compounds.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2,6-Difluoro-N-hydroxybenzenecarboximidoylchloride, a comparative analysis with analogous compounds is essential. Below is a detailed comparison:

Table 1: Comparative Properties of this compound and Related Compounds

Notes:

- Fluorine vs. Chlorine Substitution : The 2,6-difluoro derivative exhibits enhanced electronic effects (e.g., stronger electron-withdrawing character) compared to dichloro analogs, making it more reactive in Suzuki-Miyaura couplings .

- Isomer Effects : The 2,6-difluoro isomer demonstrates higher thermal stability (melting point 104–106°C) than the 2,4-difluoro isomer (98–100°C*), attributed to reduced steric strain and symmetrical fluorine placement .

- Non-Fluorinated Analog: The absence of fluorine in N-hydroxybenzenecarboximidoyl chloride results in lower melting points and reduced resistance to oxidation, limiting its use in high-temperature pharmaceutical syntheses .

Key Research Findings

Reactivity in Cross-Coupling Reactions: The 2,6-difluoro derivative outperforms non-fluorinated analogs in palladium-catalyzed cross-couplings, achieving >90% yield in aryl-aryl bond formations due to fluorine’s electron-withdrawing effects .

Solubility and Processing : Unlike dichloro analogs, the 2,6-difluoro compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating its use in solution-phase API synthesis .

Supplier Variability: Chinese suppliers (e.g., Suzhou Health Chemicals) offer the compound at 96–99% purity with flexible packaging (1L to 25L bottles), while Santa Cruz Biotechnology emphasizes R&D-grade quantities (1g–100g) .

Biological Activity

Overview

2,6-Difluoro-N-hydroxybenzenecarboximidoylchloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H7ClF2N2O

- Molecular Weight : 220.60 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound is believed to act as an inhibitor or modulator of certain biochemical pathways, although detailed mechanisms are still under investigation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It may interact with receptors influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in specific cancer cell lines, potentially through the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University evaluated the antimicrobial effectiveness of this compound against various pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

-

Investigation of Anticancer Properties :

- In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines. The findings revealed that it could effectively induce cell death through apoptosis, with mechanisms likely involving caspase activation.

Research Findings

Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. Researchers have explored various derivatives to improve potency and selectivity for targeted applications.

Summary of Findings:

- Enhanced Potency : Derivatives of the compound have shown improved MIC values against resistant bacterial strains.

- Selective Cytotoxicity : Certain analogs demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.